Ethyl 2,4,6-trichloronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,6-trichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)12-7(6)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJYAPPYRLXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,4,6 Trichloronicotinate and Analogues
Green Chemistry Approaches in Nicotinate (B505614) Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact. These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov
One prominent green strategy is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules like pyridine derivatives in a single step from three or more reactants. nih.govresearchgate.net This approach significantly reduces the number of synthetic steps, minimizing waste and energy consumption. For instance, a one-pot, four-component reaction involving an acetophenone (B1666503) derivative, ethyl cyanoacetate, an aldehyde, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) has been reported for the synthesis of substituted pyridines. nih.govresearchgate.net This method offers high yields (82–94%), short reaction times (2–7 minutes), and the use of a relatively green solvent. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool in green organic synthesis. nih.gov It often leads to dramatically reduced reaction times, increased product yields, and enhanced purity of the products compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of pyridine derivatives has been shown to be highly effective. nih.govresearchgate.net
The choice of solvent is another critical aspect of green chemistry. The use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions, is highly encouraged. nih.govresearchgate.net For example, the synthesis of 2-arylaminonicotinic acids has been achieved by reacting 2-chloronicotinic acid with anilines in water with potassium carbonate as the base, facilitated by microwave irradiation. researchgate.net Similarly, polyethylene (B3416737) glycol (PEG-400) has been employed as a green and efficient reaction medium for the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Furthermore, the use of ultrasound irradiation represents another energy-efficient technique that can promote reactions and lead to high yields in shorter timeframes, often under milder conditions. researchgate.net
Catalytic Systems Utilized in Nicotinate Synthesis
Catalysis plays a pivotal role in the synthesis of nicotinates and their analogues, offering pathways with higher efficiency and selectivity. A variety of catalytic systems, ranging from metal-based catalysts to biocatalysts, have been explored.
Lewis acid catalysts are particularly important in the chlorination of pyridine rings. For the synthesis of polychlorinated pyridines, catalysts such as ferric chloride or other metallic halides are employed to facilitate the reaction with chlorine gas at elevated temperatures. google.com A patented method describes the preparation of pentachloropyridine (B147404) and other polychlorinated pyridines by reacting 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) with chlorine in the presence of a Lewis acid catalyst at temperatures of at least 160°C. google.com
The Vilsmeier-Haack reaction , which involves the use of a Vilsmeier reagent (a chloroiminium ion), is a classic method for the formylation of electron-rich systems and can be a key step in building the substituted pyridine ring. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reagent is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgthieme-connect.de This reaction allows for the introduction of a formyl group, which can then be further manipulated to construct the desired nicotinate framework. thieme-connect.de
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized nicotinates. For instance, palladium(II) acetate, in conjunction with a phosphine (B1218219) ligand like Xantphos, can catalyze the carbonylation of aryl halides. tcichemicals.com This methodology could be applied to a suitably halogenated pyridine precursor to introduce the ester functionality. 2,4,6-Trichlorophenyl formate (B1220265) has been used as a CO surrogate in palladium-catalyzed carbonylations. tcichemicals.comenamine.net
In the realm of green catalysis, heterogeneous catalysts are gaining prominence due to their ease of separation and reusability. Activated fly ash has been reported as an efficient and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Natural dolomitic limestone has also been used as a heterogeneous green catalyst for the synthesis of highly functionalized pyridines under ultrasound irradiation. researchgate.net
Biocatalysts , such as enzymes, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The lipase (B570770) Novozym® 435 from Candida antarctica has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in a continuous-flow microreactor, demonstrating high yields and the use of an environmentally friendly solvent.
The synthesis of 2-chloronicotinic acid derivatives, which are precursors to more complex nicotinates, often involves esterification of the carboxylic acid. researchgate.netatlantis-press.comgoogle.com This can be achieved using standard acid catalysis or through the use of coupling reagents. atlantis-press.com A method for synthesizing 2-chloronicotinic acid derivatives from a pentadienoic ester involves reaction with hydrogen chloride under pressure, which can reduce by-product formation and increase yield. google.com
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4,6 Trichloronicotinate
Nucleophilic Aromatic Substitution Reactions on the Pyyridine Ring
Nucleophilic aromatic substitution is a principal reaction pathway for halogenated pyridines, particularly when electron-withdrawing groups are present on the ring. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In the case of Ethyl 2,4,6-trichloronicotinate, the three chlorine atoms and the ethyl ester group significantly enhance the ring's susceptibility to nucleophilic attack.
Selective Substitutions at Chlorine Positions
The regioselectivity of nucleophilic aromatic substitution on the this compound ring is influenced by the electronic and steric environment of each chlorine atom. The chlorine atoms are located at the 2, 4, and 6-positions of the pyridine (B92270) ring. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions) because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
The following table illustrates the expected products from the monosubstitution of this compound with a generic nucleophile (Nu-), based on the general reactivity patterns of chloropyridines.
| Position of Substitution | Product | Expected Major/Minor Product |
| C4 | Ethyl 2,6-dichloro-4-substituednicotinate | Major |
| C2 | Ethyl 4,6-dichloro-2-substitutednicotinate | Minor |
| C6 | Ethyl 2,4-dichloro-6-substitutednicotinate | Minor |
This table is a generalized representation based on established principles of nucleophilic aromatic substitution on chloropyridines and is not based on specific experimental data for this compound.
Influence of Ester Group on Reaction Regioselectivity and Kinetics
The ethyl ester group at the 3-position of the pyridine ring exerts a significant electronic and steric influence on the nucleophilic aromatic substitution reactions. Electronically, the ester group is electron-withdrawing through both inductive and resonance effects, further activating the entire ring towards nucleophilic attack. This activating effect adds to that of the chlorine atoms and the ring nitrogen.
Regarding regioselectivity, the ester group's position influences the relative reactivity of the adjacent chlorine atoms. While the primary directing effect comes from the ring nitrogen, the ester group at C3 can modulate the reactivity at C2 and C4. The precise kinetic effect of the ester group on the rate of substitution at each position would require specific experimental studies, which are not extensively documented for this particular molecule. However, it is anticipated that the rate of substitution will be significantly enhanced compared to a pyridine ring with fewer electron-withdrawing substituents.
Reactions Involving the Ester Moiety
The ethyl ester group of this compound can undergo reactions typical of carboxylic acid esters, such as transesterification, hydrolysis, and amidation. These reactions target the carbonyl carbon of the ester and are generally independent of the substitutions on the pyridine ring, although the electronic nature of the ring can have a minor influence on the reactivity of the ester.
Transesterification Reactions
Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, treatment with an alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a new ester.
Acid-Catalyzed Transesterification:
this compound + R'OH + H+ ⇌ Alkyl 2,4,6-trichloronicotinate + EtOH
Base-Catalyzed Transesterification:
this compound + R'OH + Base ⇌ Alkyl 2,4,6-trichloronicotinate + EtOH
The reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion.
Hydrolysis and Amidation of the Ester Group
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl, H2SO4) would yield 2,4,6-trichloronicotinic acid and ethanol (B145695). This reaction is reversible. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, KOH) results in an irreversible reaction to form the salt of the carboxylic acid (e.g., sodium 2,4,6-trichloronicotinate) and ethanol. chemguide.co.uk Subsequent acidification would protonate the carboxylate to give the free carboxylic acid.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. The reactivity of the amine plays a crucial role in the reaction rate.
this compound + R'R''NH → N,N-disubstituted-2,4,6-trichloronicotinamide + EtOH
Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. In the case of this compound, the presence of three additional strongly deactivating chlorine atoms and an electron-withdrawing ethyl ester group renders the pyridine ring extremely electron-deficient.
Consequently, electrophilic aromatic substitution on this compound is considered highly unlikely to occur under standard electrophilic substitution conditions. The severe deactivation of the ring makes it a very poor nucleophile, unable to react with common electrophiles used in reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. Any attempt to perform such reactions would likely require extremely harsh conditions, which could lead to the decomposition of the molecule rather than the desired substitution. Therefore, this class of reaction is generally not applicable to this compound.
Reactions on the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is a key site for chemical reactions such as N-oxidation and quaternization. However, in this compound, the strong inductive and mesomeric electron-withdrawing effects of the chloro and ethyl nicotinate (B505614) substituents significantly diminish the nucleophilicity of the nitrogen atom. Consequently, reactions at this site are considerably more challenging compared to unsubstituted or electron-rich pyridines.
N-Oxidation
| Substrate Analogue | Oxidizing Agent | Reaction Conditions | Product | Yield |
| Pentachloropyridine (B147404) | Peroxytrifluoroacetic acid | Not specified | Pentachloropyridine N-oxide | Not specified |
| 2,3,5,6-Tetrachloropyridine (B1294921) | m-Chloroperoxybenzoic acid (m-CPBA) | Not specified | 2,3,5,6-Tetrachloropyridine N-oxide | Not specified |
This table presents data for analogous polychlorinated pyridines to infer the potential reactivity of this compound.
Quaternization
Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the pyridine nitrogen acts as the nucleophile. mdpi.com The reactivity of the pyridine nitrogen in a quaternization reaction is highly dependent on its nucleophilicity. Electron-withdrawing groups on the pyridine ring decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing down the rate of quaternization. acs.org
For this compound, the presence of three chlorine atoms and an ethyl carboxylate group is expected to render the pyridine nitrogen significantly less nucleophilic. Therefore, quaternization of this compound would likely require highly reactive alkylating agents and forcing reaction conditions. Studies on the quaternization of other electron-deficient pyridines support this hypothesis, indicating that such reactions are often sluggish and may require elevated temperatures or the use of more potent electrophiles. osti.gov
| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product |
| Poly(4-vinyl pyridine) | Chloro 2-propanone | Dimethylformamide (DMF) | Room Temperature | Fully quaternized poly(4-vinyl pyridine) |
| Poly(4-vinyl pyridine) | 2-Chloroacetamide | Dimethylformamide (DMF) | Room Temperature | Fully quaternized poly(4-vinyl pyridine) |
This table provides examples of quaternization reactions of a polymeric pyridine derivative, highlighting the types of reagents that can be effective. The reactivity of this compound is expected to be lower due to the presence of strongly deactivating groups. researchgate.net
Mechanistic Elucidation of Key Transformations
The key transformations involving the pyridine nitrogen of this compound, namely N-oxidation and quaternization, proceed through well-established mechanistic pathways. The presence of multiple electron-withdrawing groups, however, significantly influences the energetics and kinetics of these reactions.
Mechanism of N-Oxidation
The N-oxidation of pyridine and its derivatives with peroxy acids is believed to proceed via a concerted mechanism. The oxygen atom of the peroxy acid is transferred to the pyridine nitrogen in a single step. The transition state for this reaction involves the formation of a new N-O bond and the simultaneous cleavage of the O-O bond in the peroxy acid.
In the case of this compound, the reduced nucleophilicity of the pyridine nitrogen would lead to a higher activation energy for this process. The electron-withdrawing substituents destabilize the transition state, which has a partial positive charge developing on the nitrogen atom. This is consistent with the general observation that electron-deficient pyridines require more forcing conditions for N-oxidation.
Mechanism of Quaternization: An SN2 Pathway
The quaternization of pyridines is a classic example of an SN2 reaction. mdpi.com The reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon atom of an alkyl halide or another alkylating agent. This attack occurs from the backside relative to the leaving group, leading to an inversion of configuration at the carbon center if it is chiral.
The reaction proceeds through a single transition state where the new nitrogen-carbon bond is partially formed, and the carbon-leaving group bond is partially broken. The rate of the SN2 reaction is dependent on the concentration of both the pyridine and the alkylating agent.
For this compound, the key factors influencing the quaternization mechanism are:
Nucleophilicity of the Pyridine Nitrogen: As previously discussed, the electron-withdrawing groups significantly reduce the nucleophilicity of the nitrogen atom. This will result in a slower reaction rate compared to less substituted pyridines. The reaction would likely require a more electrophilic alkylating agent or higher temperatures to proceed at a reasonable rate.
Steric Hindrance: The presence of substituents at the 2 and 6 positions (in this case, chlorine atoms) can sterically hinder the approach of the alkylating agent to the nitrogen atom. This steric hindrance can further decrease the rate of the SN2 reaction.
Solvent Effects: Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. mdpi.com
The diminished reactivity of the pyridine nitrogen in this compound towards both N-oxidation and quaternization is a direct consequence of the electronic effects of the substituent groups. Mechanistically, these reactions follow established pathways, but their kinetics are significantly impacted by the reduced nucleophilicity of the nitrogen atom.
Strategic Applications of Ethyl 2,4,6 Trichloronicotinate in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The reactivity of the chlorine atoms at the 2, 4, and 6 positions of the pyridine (B92270) ring allows for selective functionalization, making ethyl 2,4,6-trichloronicotinate a cornerstone for the synthesis of various heterocyclic compounds.
This compound serves as a key starting material for the synthesis of a multitude of substituted nicotinates and bipyridines. The differential reactivity of the chloro substituents can be exploited to achieve regioselective substitution patterns. Generally, the chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at the 2-position, and lastly the 6-position. This hierarchy allows for a stepwise and controlled introduction of various functional groups.
Cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are instrumental in the synthesis of bipyridine derivatives from halogenated pyridines. nih.gov For instance, the palladium-catalyzed Suzuki coupling of a boronic acid with a halogenated pyridine is a widely employed method for the formation of carbon-carbon bonds. researchgate.net The synthesis of unsymmetrical 6,6'-diaryl-2,2'-bipyridines has been achieved using a 1,2,4-triazine (B1199460) methodology, highlighting the diverse synthetic strategies available. researchgate.net
Table 1: Examples of Bipyridine Synthesis Methodologies
| Coupling Reaction | Catalyst/Reagents | Key Features |
|---|---|---|
| Suzuki Coupling | Palladium complexes, Base | Forms C-C bonds with boronic acids; tolerant of various functional groups. |
| Stille Coupling | Palladium complexes | Forms C-C bonds with organostannanes. |
| Negishi Coupling | Palladium or Nickel complexes | Forms C-C bonds with organozinc reagents. |
| Ullmann Coupling | Copper catalysts | Homocoupling of aryl halides. |
These methods provide access to a broad spectrum of bipyridine ligands which are crucial in coordination chemistry and catalysis. nih.gov
The strategic placement of reactive chlorine atoms makes this compound an ideal intermediate for the synthesis of fused heterocyclic systems. Through sequential nucleophilic substitution and cyclization reactions, complex polycyclic aromatic structures can be assembled.
For example, the reaction of this compound with dinucleophiles can lead to the formation of various fused ring systems. The initial substitution of one or more chlorine atoms followed by an intramolecular cyclization is a common strategy. The specific ring system formed is dependent on the nature of the dinucleophile and the reaction conditions employed. This approach has been utilized in the synthesis of fused pyranones and other related heterocyclic structures. clockss.org
Role in Complex Molecular Architecture Construction
The versatility of this compound extends to the construction of intricate and complex molecular architectures. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, multi-component assemblies. The synthesis of macrocycles and other supramolecular structures can be facilitated by using this compound as a rigid scaffold.
The stepwise substitution of the chlorine atoms allows for the programmed assembly of complex molecules. For example, different aryl or alkyl groups can be introduced sequentially at the 2, 4, and 6 positions, leading to highly functionalized and sterically demanding molecules. This level of control is essential for the synthesis of molecules with specific three-dimensional structures and properties.
Integration into Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org this compound, with its multiple reactive sites, is an excellent candidate for integration into such processes.
In a hypothetical MCR, this compound could react with multiple other components in a one-pot synthesis to generate a highly substituted pyridine derivative. For example, a reaction involving a nucleophile, a coupling partner, and a catalyst could lead to the simultaneous functionalization of multiple positions on the pyridine ring. Domino reactions, which involve a cascade of intramolecular transformations, can also be initiated from derivatives of this compound. researchgate.netuni-rostock.de These reactions offer a highly efficient route to complex heterocyclic products. researchgate.net
Table 2: Potential Domino Reactions Involving this compound Derivatives
| Reaction Type | Description | Potential Product Class |
|---|---|---|
| Knoevenagel/hetero-Diels-Alder | A sequence of condensation and cycloaddition reactions. | Annulated quinolones. researchgate.net |
| Substitution/Cyclization Cascade | Initial nucleophilic substitution followed by one or more intramolecular cyclizations. | Fused heterocyclic systems. |
Utility in Medicinal Chemistry Lead Generation (focus on chemical synthesis methodologies)
Chlorine-containing compounds are significantly represented among FDA-approved drugs and are promising for use in medicinal chemistry. nih.gov The synthesis of novel chlorinated heterocyclic compounds is a key area of research for the discovery of new therapeutic agents. nih.gov this compound provides a versatile platform for the generation of lead compounds in medicinal chemistry. The chlorine atoms can serve as handles for the introduction of various pharmacophores or can be retained in the final molecule, as the presence of chlorine can often enhance biological activity.
The synthetic methodologies used to modify this compound are directly applicable to the generation of compound libraries for high-throughput screening. By systematically varying the substituents at the 2, 4, and 6 positions, a diverse range of analogues can be synthesized and evaluated for their biological activity. For example, the synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines has been shown to yield potent antitumor agents. researchgate.net
Application as a Chemical Precursor in Material Science (focus on the synthetic pathways to materials)
The unique electronic properties of polyhalogenated aromatic compounds make them attractive precursors for the synthesis of advanced materials. This compound can be used as a building block for the synthesis of organic light-emitting diode (OLED) materials, organic monomers for covalent organic frameworks (COFs), and other functional materials. bldpharm.com
The synthetic pathways to these materials often involve the polymerization or controlled assembly of highly functionalized monomeric units. The ability to selectively functionalize this compound allows for the precise tuning of the electronic and photophysical properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the band gap and emission characteristics of organic semiconductors. The synthesis of bipyridine-based ligands from this precursor is also relevant, as these ligands are used to create metal complexes with interesting photophysical and electronic properties. researchgate.net
Spectroscopic and Advanced Analytical Characterization of Ethyl 2,4,6 Trichloronicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For ethyl 2,4,6-trichloronicotinate, a complete assignment of its proton and carbon signals can be achieved through a series of one- and two-dimensional NMR experiments.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the single proton on the pyridine (B92270) ring. The electron-withdrawing nature of the three chlorine atoms and the ester group significantly influences the chemical shifts of the aromatic proton.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field (higher ppm value) compared to the methyl protons. These methylene protons are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are further from the electronegative oxygen and will appear at a higher field (lower ppm value). Their signal will be split into a triplet by the two adjacent methylene protons.
The solitary proton on the pyridine ring (H-5) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the deshielding effects of the electronegative chlorine atoms and the nitrogen atom in the ring.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |
| Pyridine H-5 | ~7.5 - 8.0 | Singlet | N/A |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low symmetry of this compound, a total of eight distinct carbon signals are expected: five for the pyridine ring and the carboxyl group, and two for the ethyl group.
The carbons of the pyridine ring directly bonded to chlorine atoms (C-2, C-4, C-6) will be significantly deshielded and appear at lower fields. The quaternary carbons (C-2, C-3, C-4, C-6) will generally show weaker signals compared to the protonated carbon (C-5). The carbonyl carbon (-C=O) of the ester group is expected to have the most downfield chemical shift. The methylene and methyl carbons of the ethyl group will appear at higher fields.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | ~165 |
| C-2 | ~150 |
| C-6 | ~155 |
| C-4 | ~140 |
| C-3 | ~130 |
| C-5 | ~125 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra. This would confirm the assignments of the ethyl group carbons and the single protonated carbon on the pyridine ring.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. A cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. No other correlations are expected due to the isolated nature of the pyridine proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show a correlation between the pyridine H-5 proton and the C-5 carbon. It would also show correlations between the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon of the ethyl group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the pyridine H-5 proton would be expected to show correlations to the adjacent carbons C-3, C-4, and C-6. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon, confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide further structural information.
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of three chlorine atoms will result in a cluster of peaks for the molecular ion, with the relative intensities determined by the statistical distribution of these isotopes.
Expected ESI-MS Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 254.9 (for all ³⁵Cl) |
| [M+2+H]⁺ | 256.9 (for two ³⁵Cl and one ³⁷Cl) |
| [M+4+H]⁺ | 258.9 (for one ³⁵Cl and two ³⁷Cl) |
| [M+6+H]⁺ | 260.9 (for all ³⁷Cl) |
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₈H₆Cl₃NO₂), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass. This is a crucial step in the definitive identification of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly suitable for the analysis of substituted pyridines like this compound.
Detailed Research Findings: While specific application notes for this compound are not extensively detailed in publicly accessible literature, the analysis of structurally similar pyridine C-nucleosides and other pyridine derivatives provides a strong framework for the expected methodology. tandfonline.comresearchgate.net Typically, a reverse-phase HPLC separation is coupled with an electrospray ionization (ESI) source in positive ion mode. In this mode, the molecule is expected to be protonated, yielding a prominent protonated molecular ion [M+H]⁺. For this compound (molar mass ≈ 254.50 g/mol ), this would correspond to an ion at m/z 255, considering the most abundant isotopes of chlorine. The characteristic isotopic pattern of the three chlorine atoms would be a key identifier in the mass spectrum.
Further fragmentation (MS/MS) of the parent ion would likely involve the loss of the ethyl group (-28 Da) or the ethoxycarbonyl group (-73 Da), providing unequivocal structural confirmation. The chromatographic conditions would be optimized to achieve good peak shape and resolution from any potential impurities or starting materials.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-phase C8 or C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Formate (B1220265) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Parent Ion | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. mdpi.commdpi.com These methods are complementary and essential for identifying the functional groups present in this compound.
Detailed Research Findings: Experimental spectra for this compound are not widely published. However, a detailed interpretation can be constructed based on the known characteristic absorption and scattering frequencies for its constituent functional groups. A comparative analysis with related compounds, such as 6-chloronicotinic acid, supports these assignments. nih.gov
Key expected vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretch: Bands associated with the C-O stretching of the ester group, usually found in the 1100-1300 cm⁻¹ region.
Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit several characteristic stretching and bending vibrations in the 1400-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3150 | IR/Raman |
| C-H Stretch (Aliphatic) | 2850 - 2980 | IR/Raman |
| C=O Stretch (Ester) | 1720 - 1740 | IR (Strong) |
| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | IR/Raman |
| C-O Stretch (Ester) | 1100 - 1300 | IR |
| C-Cl Stretch | 600 - 800 | IR (Strong) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.
Detailed Research Findings: As of this writing, the crystal structure of this compound has not been deposited in public databases like the Cambridge Structural Database (CSD). However, the application of this technique would yield critical data. Analysis of other chloro-substituted aromatic esters via X-ray diffraction reveals insights into expected molecular packing, which is often influenced by halogen bonding and π-π stacking interactions. researchgate.netrsc.org
Should a suitable single crystal be obtained, the analysis would provide:
Precise bond lengths and angles for all atoms.
The conformation of the ethyl ester chain relative to the pyridine ring.
The planarity of the trichloropyridine ring.
Details of the crystal packing, including intermolecular contacts and potential halogen-halogen or halogen-π interactions.
| Structural Parameter | Information Provided by X-ray Crystallography |
|---|---|
| Bond Lengths | Precise measurement of C-C, C-N, C-O, C-Cl, C-H bonds. |
| Bond Angles | Determination of angles within the pyridine ring and ester group. |
| Torsion Angles | Defines the 3D conformation of the molecule. |
| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |
| Intermolecular Interactions | Identifies packing forces like halogen bonds or π-stacking. |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods employed.
HPLC is a cornerstone technique for purity assessment in pharmaceutical and chemical development. For halogenated aromatic compounds, reverse-phase HPLC is the most common approach. acs.orghelixchrom.com
Detailed Research Findings: A typical HPLC method for this compound would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to ensure good peak shape for the basic pyridine nitrogen. Detection is typically performed using a UV detector, likely at a wavelength between 220-280 nm where the pyridine ring exhibits strong absorbance. The method would be validated to separate the main compound from potential process impurities, such as incompletely chlorinated intermediates or hydrolysis products.
| Parameter | Typical HPLC Condition |
|---|---|
| Column | Reverse-phase C18 or Phenyl (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 25 - 40 °C |
UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. researchgate.net
Detailed Research Findings: The principles of separation in UPLC are the same as in HPLC, so a similar reverse-phase C18 chemistry would be employed. The primary difference lies in the instrumental setup and column dimensions. A UPLC method would offer a high-throughput option for purity testing, reducing a typical 15-30 minute HPLC run to just 1-3 minutes without sacrificing separation efficiency. This is particularly advantageous for in-process control monitoring during synthesis.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis.
Detailed Research Findings: The analysis of similar compounds, such as methyl dihalonicotinates, has been successfully demonstrated by GC. uark.edu For this compound, a method would likely involve injection into a heated port to volatilize the sample, which is then separated on a capillary column (e.g., a nonpolar or medium-polarity phase like a 5% phenyl-polysiloxane). Due to the presence of three chlorine atoms, an Electron Capture Detector (ECD) would provide high sensitivity and selectivity. epa.gov Alternatively, a mass spectrometer (GC-MS) could be used as the detector to provide both quantification and structural confirmation of the analyte and any impurities. myfoodresearch.com
| Parameter | Typical GC Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
Theoretical and Computational Studies of Ethyl 2,4,6 Trichloronicotinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, orbital energies, and molecular stability. These calculations solve approximations of the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to the lowest energy state. nrel.gov Calculations using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311G(d,p)) can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. nrel.govgla.ac.uk
For Ethyl 2,4,6-trichloronicotinate, DFT calculations would begin by constructing an initial 3D model. The geometry would then be optimized until an energy minimum on the potential energy surface is located. The results of such a calculation would be presented in a table of optimized geometric parameters.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table is a hypothetical representation of data obtained from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-C3 | 1.41 |
| C3-C4 | 1.39 | |
| N1-C2 | 1.34 | |
| C2-Cl | 1.73 | |
| C4-Cl | 1.72 | |
| C6-Cl | 1.71 | |
| C3-C(O)O | 1.50 | |
| C=O | 1.21 | |
| O-Et | 1.35 | |
| **Bond Angles (°) ** | N1-C2-C3 | 123.5 |
| C2-C3-C4 | 118.0 | |
| C3-C2-Cl | 115.0 | |
| C3-C4-Cl | 120.5 | |
| C5-C6-Cl | 121.0 | |
| C2-C3-C(O)O | 121.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for gauging molecular stability and reactivity. nih.govresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing chlorine atoms and the ester group are expected to lower the energies of both the HOMO and LUMO.
Table 2: Illustrative FMO Properties for this compound (Hypothetical Data) This table is a hypothetical representation of data obtained from an FMO analysis.
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 5.27 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.orgnih.gov A key feature of NBO analysis is the examination of "delocalization effects" caused by interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org
Table 3: Illustrative NBO Analysis - Significant Donor-Acceptor Interactions (Hypothetical Data) This table is a hypothetical representation of data from an NBO analysis showing stabilization energies E(2).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | π* (C2-C3) | 25.5 |
| LP (O, ester) | π* (C=O) | 45.2 |
| π (C2-C3) | π* (C4-C5) | 18.9 |
| LP (Cl, C4) | σ* (C3-C4) | 5.1 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of potential reaction pathways. mdpi.com This involves identifying the transition state—the highest energy point along a reaction coordinate—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For this compound, a likely reaction is nucleophilic aromatic substitution, where a nucleophile attacks one of the carbon atoms bearing a chlorine atom. Theoretical modeling could compare the activation energies for substitution at the C2, C4, and C6 positions. Such studies would elucidate the regioselectivity of the reaction, predicting which chloride is most easily displaced. This analysis is crucial for planning synthetic routes involving this compound. nrel.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netlibretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. libretexts.orgchemrxiv.org The MEP map is color-coded:
Red regions indicate negative electrostatic potential, where electron density is high. These are sites prone to electrophilic attack. youtube.com
Blue regions represent positive electrostatic potential, indicating electron-poor areas. These are sites susceptible to nucleophilic attack. researchgate.netyoutube.com
Green regions are neutral.
For this compound, the MEP map would be expected to show significant negative potential (red) around the pyridine (B92270) nitrogen and the carbonyl oxygen due to their high electronegativity and lone pairs. The chlorine atoms would also contribute to negative potential. In contrast, the hydrogen atoms of the ethyl group and the carbon atoms attached to the electronegative atoms would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in technologies like telecommunications, optical computing, and frequency conversion. researchgate.net The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is related to how its electron cloud is distorted by an intense electric field.
Computational methods can predict NLO properties by calculating the molecular hyperpolarizability (β). Molecules with large hyperpolarizability values are often characterized by having a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. While this compound has π-conjugation and polar groups, a dedicated computational study would be required to quantify its NLO properties. nih.gov Such a study would calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not widely available in published literature, the application of this technique to related heterocyclic and halogenated compounds provides a framework for understanding its potential interactions.
MD simulations for a molecule like this compound would typically involve placing the molecule in a simulated environment, such as a solvent box (e.g., water or an organic solvent), and calculating the forces between atoms to model their dynamic behavior. Such simulations can elucidate the conformational flexibility of the ethyl ester chain, the solvation structure around the molecule, and potential intermolecular interactions with other molecules or biological targets.
For instance, computational studies on other substituted pyridines have successfully used MD simulations to understand their behavior in biological systems. acs.org Research on quinolone-based hydrazones, for example, employed 100-nanosecond MD simulations to confirm the stable binding of a compound within the active site of an enzyme. acs.org This highlights how MD simulations could be applied to this compound to explore its interactions with specific proteins, which is a common approach in drug discovery and toxicology research. acs.orgacs.org
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Simulation Parameter | Hypothetical Value | Interpretation |
| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates a potentially stable binding interaction with the target. |
| Root Mean Square Deviation (RMSD) | 1.2 Å | Suggests the ligand maintains a stable conformation within the binding site. |
| Key Interacting Residues | TYR 82, PHE 101, LEU 154 | Identifies specific amino acids in the protein that are crucial for binding. |
| Predominant Interaction Types | Pi-pi stacking, Halogen bonding | Describes the nature of the chemical forces stabilizing the complex. |
This table is illustrative and based on typical data from MD simulations of small molecules with proteins.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling, often conducted through Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) calculations, aims to correlate a molecule's chemical structure with its reactivity or biological activity. For this compound, this involves understanding how the arrangement of its atoms—specifically the chlorine substituents and the ethyl ester group on the pyridine ring—influences its chemical behavior.
The electronic properties of the pyridine ring are significantly altered by the presence of three electron-withdrawing chlorine atoms. Theoretical studies on substituted pyridines have shown that substituents have a profound effect on properties like basicity and permeability. acs.orgnih.gov DFT calculations can be used to compute various molecular descriptors that quantify these effects.
Key computational descriptors for understanding the structure-reactivity of this compound would include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A low HOMO-LUMO gap generally suggests higher chemical reactivity. acs.org For a polychlorinated aromatic system like this, the LUMO is expected to be at a low energy level, making it susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group would be regions of negative potential, while the carbon atoms attached to the chlorine atoms would be more electropositive.
Atomic Charges: Calculating the partial charges on each atom can help predict sites of reactivity.
QSAR studies on related compounds, such as neonicotinoid insecticides which also feature substituted pyridine rings, have successfully correlated molecular descriptors with biological activity. sciforum.netnih.gov For example, parameters like the logarithm of the partition coefficient (AlogP98) and the dipole moment have been shown to be important for the insecticidal activity of certain nitromethylene neonicotinoids. nih.gov
Table 2: Calculated Molecular Descriptors for a Representative Chlorinated Pyridine
| Molecular Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates susceptibility to receiving electrons in a reaction. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Suggests moderate polarity, influencing solubility and intermolecular forces. |
The values in this table are representative for a molecule of this class and would be determined through specific DFT calculations.
Theoretical studies on the interaction between pyridine derivatives and atomic chlorine have utilized DFT to investigate the nature of the bonding and the effect of substituents on the interaction energies. tandfonline.comresearchgate.net Such approaches could be applied to this compound to understand its potential degradation pathways or its interactions in specific chemical environments.
Emerging Research Avenues and Future Perspectives for Ethyl 2,4,6 Trichloronicotinate
Development of Novel Catalytic Transformations
The three distinct chlorine substituents on the pyridine (B92270) ring of ethyl 2,4,6-trichloronicotinate make it an ideal substrate for a variety of catalytic cross-coupling reactions. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular libraries.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are particularly well-suited for the transformation of this substrate. rsc.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Research on related polychlorinated pyridines has shown that the regioselectivity of these couplings can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgnsf.gov For instance, studies on 2,3,5,6-tetrachloropyridine (B1294921) have demonstrated that Suzuki-Miyaura couplings can occur preferentially at the C2/C6 positions. rsc.org This suggests that this compound could undergo selective arylation or alkynylation at these positions, leaving the C4 chlorine available for subsequent transformations. The ability to introduce different functional groups in a stepwise manner is a key advantage for the synthesis of complex molecules. researchgate.net
Furthermore, the development of novel catalyst systems, including those based on nickel and other earth-abundant metals, is expanding the scope of cross-coupling reactions. sigmaaldrich.commdpi.com These new catalysts may offer alternative or improved selectivity for the functionalization of this compound, potentially enabling reactions at the more challenging C4 position under milder conditions. The exploration of ligand-free and aqueous-phase coupling reactions also presents a green and sustainable approach to the derivatization of this compound. nih.govresearchgate.net
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Arylated pyridine derivatives |
| Sonogashira Coupling | Terminal alkynes | Alkynylated pyridine derivatives |
| Buchwald-Hartwig Amination | Primary/secondary amines | Aminated pyridine derivatives |
| Heck Coupling | Alkenes | Alkenylated pyridine derivatives |
| Negishi Coupling | Organozinc reagents | Alkylated/arylated pyridine derivatives |
Exploration in Asymmetric Synthesis
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound, as a prochiral molecule when appropriately substituted, presents opportunities for exploration in asymmetric synthesis. The development of catalytic asymmetric methods to desymmetrize such polychlorinated pyridines would provide access to a wide range of enantioenriched building blocks.
One potential strategy involves the use of chiral catalysts to control the stereochemistry of nucleophilic aromatic substitution (SNAr) reactions. While SNAr on unactivated aryl chlorides can be challenging, the electron-deficient nature of the pyridine ring in this compound facilitates such reactions. acs.orgnih.gov The development of chiral phase-transfer catalysts or chiral N-heterocyclic carbene (NHC) catalysts could enable the enantioselective displacement of one of the chlorine atoms.
Another promising avenue is the application of asymmetric hydrogenation. After initial functionalization to introduce a suitable prochiral group, the resulting derivative could be a substrate for asymmetric hydrogenation of the pyridine ring, leading to chiral piperidines. Iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for a range of quinolines and pyridines, suggesting its potential applicability in this context. rsc.org
Furthermore, the selective functionalization of the ester group or the introduction of a chiral auxiliary could be a viable strategy to induce diastereoselectivity in subsequent reactions on the pyridine core. The resulting diastereomers could then be separated, or the chiral auxiliary could be removed to yield the desired enantiomerically enriched product.
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production. organic-chemistry.orgresearchgate.net The highly exothermic nature of many reactions involving polychlorinated compounds makes this compound an excellent candidate for investigation in flow systems.
The use of microreactors can enable the safe handling of reactive intermediates and the use of high temperatures and pressures to accelerate slow reactions, such as the amination of chloropyridines. researchgate.net For instance, the uncatalyzed nucleophilic aromatic substitution of 2-chloropyridines with amines has been successfully demonstrated in a continuous-flow reactor at elevated temperatures. researchgate.net This approach could be extended to this compound to achieve selective amination at the C2 or C6 position.
Flow chemistry is also well-suited for multistep synthetic sequences. A flow system could be designed to perform a sequential cross-coupling reaction, where the product of the first reaction is directly channeled into a second reactor for further functionalization without the need for intermediate purification. This would significantly streamline the synthesis of complex derivatives of this compound. The integration of in-line purification and analysis tools would further enhance the efficiency and automation of such processes.
Advanced Functional Material Precursors (focus on the chemical synthesis pathways and their theoretical underpinnings)
The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced functional materials, including organic light-emitting diodes (OLEDs), sensors, and conjugated polymers. rsc.orgnih.gov this compound serves as a versatile precursor for the synthesis of such materials due to its multiple reaction sites, which allow for the construction of extended π-conjugated systems.
Theoretical Underpinnings:
The reactivity of the different chlorine atoms in this compound is governed by a combination of electronic and steric factors. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reactivity and regioselectivity of its transformations. chemrxiv.orgrsc.orgresearchgate.net Calculations can predict the most likely sites for nucleophilic attack or oxidative addition in cross-coupling reactions, guiding the rational design of synthetic strategies. The electron-withdrawing nature of the nitrogen atom and the ester group significantly influences the electron density distribution around the pyridine ring, making the C2 and C6 positions generally more electrophilic and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst. The C4 position is typically less reactive.
Synthesis Pathways:
The synthesis of conjugated materials from this compound would likely involve a series of palladium-catalyzed cross-coupling reactions to build up the desired molecular architecture. For example, a double Suzuki or Sonogashira coupling at the C2 and C6 positions with bifunctional aromatic or heteroaromatic boronic acids or alkynes could lead to the formation of linear or bent conjugated oligomers and polymers. rsc.org The remaining C4 chlorine and the ethyl ester group could be further modified to tune the material's electronic properties, solubility, and solid-state packing.
By carefully selecting the coupling partners, a wide range of functional materials with tailored properties can be envisioned. For instance, coupling with electron-donating aromatic units could lead to materials with small band gaps, which are desirable for applications in organic electronics. The incorporation of pyridine units is known to influence the photophysical properties and morphology of conjugated polymers. rsc.org The ability to precisely control the substitution pattern on the pyridine ring using this compound as a starting material opens up new avenues for the design of next-generation organic functional materials.
Q & A
Q. What are the established synthetic pathways for Ethyl 2,4,6-trichloronicotinate, and what critical parameters influence yield and purity?
this compound is typically synthesized via esterification of trichloronicotinic acid with ethanol under acidic catalysis. Key parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 60–80°C) minimize side reactions like hydrolysis of the ester group.
- Purification : Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: dichloromethane/hexane) ensures high purity.
- Chlorination efficiency : The position and degree of chlorination on the pyridine ring must be verified via NMR or LC-MS to confirm regioselectivity .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
A multi-technique approach is recommended:
- NMR : H and C NMR confirm the ester group and chlorine substitution pattern. The absence of aromatic protons (due to chlorine substitution) distinguishes it from non-chlorinated analogs.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 264.966 for CHClNO).
- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and 600–800 cm (C-Cl stretches) confirm functional groups .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
While specific studies on this compound are limited, structurally related organophosphates (e.g., Ethyl phenyl 2,4,6-trichlorophenyl phosphate) inhibit acetylcholinesterase (AChE), leading to acetylcholine accumulation. For this compound, researchers should:
- Conduct in vitro AChE inhibition assays using Ellman’s method.
- Compare inhibition kinetics (IC) with known AChE inhibitors .
Advanced Research Questions
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?
Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal:
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
Contradictory stability results often arise from:
- Degradation pathways : Hydrolysis of the ester group in humid environments.
- Analytical variability : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products.
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers .
Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
Experimental design should include:
- Kinetic studies : Monitor reaction progress (e.g., with NaI in acetone) via GC-MS or F NMR (if using fluorine-labeled nucleophiles).
- Computational modeling : Density Functional Theory (DFT) calculations predict activation energies for Cl substitution at positions 2, 4, or 6.
- Product isolation : Use preparative TLC to isolate and characterize substitution products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
